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2-Nitrothiophene-3-carboxylic acid

Cat. No.: B13241515
M. Wt: 173.15 g/mol
InChI Key: WSJWEEZBQNZQDL-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast number of biologically active and industrially important molecules. Within this broad class, thiophenes are particularly noteworthy. The thiophene (B33073) ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org

The strategic placement of the electron-withdrawing nitro group and the versatile carboxylic acid functionality on the thiophene ring in 2-nitrothiophene-3-carboxylic acid significantly influences its chemical reactivity. The nitro group deactivates the thiophene ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution, a key reaction in the synthesis of various derivatives. The carboxylic acid group, on the other hand, provides a handle for a multitude of chemical transformations, including esterification, amidation, and conversion to acyl chlorides, thereby opening up numerous pathways for molecular elaboration.

Historical Trajectories in Nitrothiophene Research and Development

The exploration of nitrothiophene chemistry dates back to the late 19th century. Early methods for the synthesis of nitrothiophene involved the direct nitration of thiophene. One of the seminal methods, established in the early 20th century, utilized a mixture of fuming nitric acid and acetic anhydride (B1165640) to produce mononitrothiophene. orgsyn.org These early procedures often resulted in a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), with the 2-isomer being the major product. google.com The separation of these isomers was a significant challenge for early researchers. google.com

Over the years, synthetic methodologies have evolved to achieve greater selectivity and efficiency. The development of milder and more selective nitrating agents and the use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, represent significant advancements in the synthesis of nitrothiophenes, avoiding the use of harsh reagents like acetic anhydride. google.com The commercial exploitation of nitro-heterocyclic compounds, which began in earnest around the mid-20th century, particularly for veterinary applications, spurred further research into their synthesis and properties. google.com

Strategic Positioning of this compound as a Synthetic Hub

This compound is strategically positioned as a synthetic hub due to the orthogonal reactivity of its functional groups. The carboxylic acid moiety can be readily converted into a variety of other functional groups, while the nitro group can participate in cyclization reactions or be reduced to an amino group, which can then be further functionalized.

A primary application of this compound is as a precursor for the synthesis of fused heterocyclic systems. For instance, derivatives of this compound can be used to synthesize thieno[3,2-b]thiophenes and thieno[2,3-d]pyrimidines, which are scaffolds of interest in medicinal chemistry and materials science. mdpi.comnuph.edu.ua The synthesis of these fused systems often involves the reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitable partner.

A key synthetic route to this compound itself involves the oxidation of the corresponding aldehyde, 2-nitrothiophene-3-carbaldehyde. This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid can then serve as a versatile starting material for a range of synthetic endeavors.

The table below summarizes some of the key reactions and transformations involving this compound and its precursors, highlighting its role as a versatile synthetic intermediate.

Precursor/DerivativeReagents and ConditionsProduct TypeSignificance
3-Thiophenecarboxylic acidNitrating agent (e.g., HNO₃/H₂SO₄)This compound Direct nitration to introduce the nitro group.
2-Nitrothiophene-3-carbaldehydeOxidizing agent (e.g., KMnO₄)This compound Oxidation of the aldehyde to the carboxylic acid.
This compound SOCl₂ or (COCl)₂2-Nitrothiophene-3-carbonyl chlorideActivation of the carboxylic acid for further reactions.
This compound Alcohol, Acid catalyst2-Nitrothiophene-3-carboxylate esterEsterification for protecting group strategies or modification of solubility.
This compound Amine, Coupling agent2-Nitrothiophene-3-carboxamideAmide formation for the synthesis of biologically active molecules.
This compound Reducing agent (e.g., Fe/HCl, H₂/Pd)2-Aminothiophene-3-carboxylic acidReduction of the nitro group to an amine for further functionalization and cyclization reactions.

This strategic positioning allows for the generation of a diverse library of complex molecules from a single, readily accessible starting material, underscoring the importance of this compound in the field of organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NO4S B13241515 2-Nitrothiophene-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3NO4S

Molecular Weight

173.15 g/mol

IUPAC Name

2-nitrothiophene-3-carboxylic acid

InChI

InChI=1S/C5H3NO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)

InChI Key

WSJWEEZBQNZQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Nitrothiophene 3 Carboxylic Acid and Its Analogues

Classical and Established Synthesis Routes

Traditional synthetic routes to 2-nitrothiophene-3-carboxylic acid and its derivatives rely on well-established organic chemistry principles, including the controlled introduction of nitro and carboxyl groups onto a pre-existing thiophene (B33073) ring or the construction of the ring from functionalized acyclic precursors.

Directed Nitration Strategies for Thiophene Carboxylic Acid Scaffolds

The direct nitration of a thiophene-3-carboxylic acid scaffold is a primary approach to introduce the nitro group. Thiophene is a highly reactive aromatic heterocycle, susceptible to electrophilic substitution. The nitration of thiophene itself typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523), with the former being the major product. The reaction is often performed using mild nitrating agents to prevent oxidation and degradation of the sensitive thiophene ring.

Key reagents for thiophene nitration include nitric acid combined with acetic anhydride (B1165640) or trifluoroacetic anhydride. The use of fuming nitric acid in a solution of acetic anhydride and acetic acid at controlled temperatures (around 10°C) is a classic method. orgsyn.org Another effective reagent is a mixture of nitric acid and trifluoroacetic anhydride, which can produce 2-nitrothiophene in high yield. The strongly acidic conditions of mixed nitric and sulfuric acid are generally too harsh and can lead to substrate degradation.

When nitrating thiophene-3-carboxylic acid, the directing effects of both the sulfur heteroatom and the carboxyl group must be considered. The sulfur atom strongly activates the C2 and C5 positions for electrophilic attack, while the carboxylic acid group is a deactivating, meta-directing group. In the thiophene ring, the activating effect of the sulfur typically dominates, leading to nitration primarily at the C2 and C5 positions. Therefore, nitration of thiophene-3-carboxylic acid is expected to yield a mixture of this compound and 5-nitrothiophene-3-carboxylic acid, requiring subsequent separation.

Table 1: Selected Reagents for Nitration of Thiophene Derivatives

Nitrating AgentConditionsTypical Outcome on Thiophene
Fuming HNO₃ / Acetic AnhydrideAcetic acid, 10°CMixture of 2-nitrothiophene (~85%) and 3-nitrothiophene (~15%)
HNO₃ / Trifluoroacetic AnhydrideNot specified2-nitrothiophene (78% yield)
HNO₃ / H₂SO₄Not specifiedOften leads to degradation
Metal-exchanged Clay Catalysts / HNO₃Dichloroethane, 80°CCan provide high selectivity for 2-nitrothiophene

Controlled Carboxylation Techniques in Nitrothiophene Synthesis

An alternative strategy involves introducing a carboxyl group onto a 2-nitrothiophene ring. Direct carboxylation of C-H bonds is challenging, but classical methods often employ organometallic intermediates. One such technique is the lithiation of the thiophene ring followed by quenching with carbon dioxide. For instance, halogenated thiophenes can be treated with n-butyllithium to form a thienyllithium species, which then reacts with CO₂ to form the corresponding carboxylic acid. beilstein-journals.org

Applying this to 2-nitrothiophene requires careful consideration of the strong electron-withdrawing nature of the nitro group, which acidifies the ring protons and can direct deprotonation. The most acidic proton in 2-nitrothiophene is at the C5 position, meaning that direct lithiation and carboxylation would likely yield 5-nitrothiophene-2-carboxylic acid. Achieving carboxylation at the C3 position would necessitate a more elaborate strategy, perhaps involving a directing group or starting from a pre-functionalized substrate like 3-bromo-2-nitrothiophene. Subsequent metal-halogen exchange and carboxylation could then install the carboxylic acid at the desired position.

Convergent Multi-Step Approaches to the Core Structure

Convergent syntheses build the target molecule from several fragments, often involving a key final step of combining them. A practical multi-step synthesis of this compound involves the oxidation of a corresponding precursor, such as 2-nitro-3-thiophenecarbaldehyde. chemsynthesis.com The aldehyde can be synthesized through nitration of 3-thiophenecarbaldehyde or other established routes. The subsequent oxidation of the aldehyde functional group to a carboxylic acid is a high-yielding and reliable transformation, commonly achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This approach avoids the regioselectivity issues associated with the direct nitration of thiophene-3-carboxylic acid and represents a robust and scalable pathway to the desired product.

Modern and Emerging Synthetic Approaches

Contemporary synthetic chemistry offers advanced tools for the construction of complex molecules like this compound, focusing on catalytic methods that promise greater efficiency and novel reaction pathways.

Transition Metal-Catalyzed Coupling Reactions in Thiophene Derivatization

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for functionalizing aromatic rings. A potential modern route to this compound could involve the palladium-catalyzed carboxylation of a 3-halo-2-nitrothiophene derivative. rsc.org In such a reaction, a palladium catalyst, in the presence of carbon monoxide (CO) and a suitable nucleophile, can convert an aryl halide into a carboxylic acid or its ester. beilstein-journals.org

Furthermore, direct C-H activation and carboxylation catalyzed by transition metals like palladium is an area of active research. mdpi.comconsensus.app These methods aim to directly convert a C-H bond on the thiophene ring to a C-COOH bond using CO₂ as the carboxylating agent. mdpi.com While challenging, particularly with the electronic influence of a nitro group, the development of a catalytic system capable of selectively activating the C3-H bond of 2-nitrothiophene would represent a highly atom-economical approach. mdpi.comconsensus.app

Table 2: Examples of Transition Metal-Catalyzed Carboxylation

Catalyst SystemSubstrate TypeCarboxylating AgentGeneral Transformation
Pd(OAc)₂ / LigandAryl HalidesCarbon Monoxide (CO)R-X → R-COOH
Pd(OAc)₂ThiopheneCO / CO₂Thiophene C-H → Thiophene C-COOH
Copper ComplexesOrganoboron reagentsCarbon Dioxide (CO₂)R-B(OR)₂ → R-COOH

Visible Light Photoredox Catalysis for Decarboxylative Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling radical-based transformations under exceptionally mild conditions. nih.gov One of its notable applications is in decarboxylative coupling reactions, where a carboxylic acid is used as a precursor to a carbon radical. dlut.edu.cnresearchgate.net

A hypothetical but plausible photoredox strategy for synthesizing a this compound analogue could involve a decarboxylative functionalization. For example, a suitably substituted thiophene dicarboxylic acid could potentially undergo selective mono-decarboxylation under photocatalytic conditions to install a different functional group. More directly, photoredox catalysis could enable novel C-H functionalization pathways. nih.govresearchgate.net By generating a thiophene radical cation intermediate, subsequent reaction with a nitrating agent or a carboxylating equivalent could be envisioned. This field is rapidly evolving, offering future possibilities for direct and selective synthesis of functionalized heterocycles like this compound. beilstein-journals.org

Principles of Green Chemistry in Synthesis Optimization

The integration of green chemistry principles is paramount in optimizing the synthesis of this compound and its analogues to minimize environmental impact and enhance safety. The core tenets of green chemistry applicable to this context include waste prevention, atom economy, and the use of safer solvents and reagents.

Conventional nitration processes for thiophenes often utilize nitric acid in combination with acetic anhydride, a method that is not only uneconomical due to the cost of acetic anhydride but also poses safety risks due to the exothermic and potentially explosive nature of the reaction. google.comgoogle.com A greener approach involves dispensing with acetic anhydride and employing solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clay. google.com This method presents an eco-friendly alternative that can selectively produce 2-nitrothiophene from thiophene. google.com

Key aspects of green chemistry in this synthesis include:

Catalyst Selection: Utilizing solid, reusable catalysts like metal-exchanged clays reduces waste compared to stoichiometric reagents. google.com

Solvent Choice: The avoidance of hazardous organic solvents is a primary goal. For instance, carrying out reactions in aqueous media where possible can significantly reduce the environmental footprint.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle. greenchemistry-toolkit.org This involves minimizing the generation of by-products.

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. greenchemistry-toolkit.org

By focusing on these principles, synthetic routes can be developed that are not only more environmentally benign but also often more efficient and cost-effective.

Application of Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry and microreactor technologies offer significant advantages over traditional batch methods for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. scispace.comdoaj.org These technologies are especially beneficial for reactions involving hazardous reagents or intermediates, such as nitration reactions. nih.gov

Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. scispace.com This enhanced control can lead to higher yields, improved selectivity, and minimized formation of unwanted by-products. For nitration, a notoriously exothermic process, the high surface-area-to-volume ratio of microreactors enables rapid heat dissipation, mitigating the risk of thermal runaways. nih.gov

A multi-step continuous-flow synthesis can be designed to produce complex molecules, including active pharmaceutical ingredients and their intermediates. scispace.comnih.gov For the synthesis of a carboxylic acid like this compound, a tube-in-tube gas-permeable membrane reactor can be employed. durham.ac.uk This setup facilitates the efficient introduction of a gas, such as carbon dioxide for carboxylation reactions, into a liquid flow stream in a controlled and scalable manner. durham.ac.uk The use of such a reactor circumvents the need for high-pressure batch equipment, enhancing operational safety. durham.ac.uk

The table below summarizes the key advantages of using flow chemistry for the synthesis of this compound and its analogues.

FeatureAdvantage in Flow ChemistryReference
Safety Enhanced temperature control minimizes risk of thermal runaways with hazardous reagents. nih.gov
Efficiency Improved mixing and heat transfer lead to higher yields and shorter reaction times. scispace.com
Scalability Straightforward scaling of production by extending operation time or using parallel reactors. scispace.comdurham.ac.uk
Control Precise control over reaction parameters (temperature, pressure, stoichiometry) improves selectivity. doaj.org
Automation Continuous processes can be automated for consistent product quality. scispace.com

By leveraging these technologies, the synthesis of this compound can be made safer, more efficient, and more readily scalable for industrial applications. doaj.org

Derivatization and Functionalization Strategies from Precursors and Analogues

Chemical Transformations from Other Nitrothiophene Scaffolds

The synthesis of this compound derivatives can be achieved through the chemical transformation of other readily available nitrothiophene isomers. The differential reactivity of nitrothiophene isomers provides a basis for their selective functionalization. For instance, in a mixture of 2-nitrothiophene and 3-nitrothiophene, the 3-isomer can be selectively chlorosulfonated due to the slower reactivity of the 2-nitrothiophene. google.comgoogle.com This difference in reactivity allows for the separation and subsequent independent functionalization of the isomers. google.com

Furthermore, the nitro group itself can be a site for transformation. In 2,5-dicarbonyl 3-nitrothiophenes, the nitro group can be displaced via nucleophilic aromatic substitution (SNAr) with thiolates. mdpi.com This reaction pathway opens up possibilities for introducing sulfur-based functional groups and constructing fused ring systems, such as thieno[3,2-b]thiophenes. mdpi.com While this example leads to a different heterocyclic system, the principle of SNAr on a nitrothiophene scaffold demonstrates a powerful strategy for derivatization that could potentially be adapted for the synthesis of this compound analogues.

Strategic Manipulation of Thiophene-2-carboxylic Acid Derivatives

An alternative approach to synthesizing this compound involves the strategic manipulation of thiophene-2-carboxylic acid derivatives. This "bottom-up" approach requires the introduction of a nitro group at the C3 position of a pre-existing thiophene-2-carboxylic acid scaffold. The synthesis of various thiophene-2-carboxylic acid derivatives has been reported through methods such as the reaction of thiophenes with a CCl4–CH3OH–catalyst system. semanticscholar.org

Once the thiophene-2-carboxylic acid is obtained, subsequent functionalization, such as nitration, can be performed. However, the directing effects of the carboxyl group must be considered. While direct nitration of thiophene typically yields a mixture of 2-nitro and 3-nitro isomers, the presence of an electron-withdrawing carboxyl group at the C2 position would influence the regioselectivity of the incoming nitro group. google.comgoogle.com

Another powerful technique for functionalizing thiophene-2-carboxylic acid derivatives is through metallation. For instance, Grignard reagents can be formed from halogenated thiophene-2-carboxylic acid precursors, followed by reaction with carbon dioxide to introduce or modify the carboxylic acid functionality. beilstein-journals.orgnih.gov This allows for a wide range of derivatives to be synthesized.

Synthesis of Halo- and Alkyl-Substituted Derivatives

The synthesis of halo- and alkyl-substituted derivatives of this compound can be achieved through various synthetic routes, often starting with appropriately substituted thiophene precursors.

Halogenation: Halogen atoms can be introduced onto the thiophene ring using several methods. Bromination of 3-alkylthiophenes typically occurs at the 2-position first, followed by the 5-position. jcu.edu.au For example, N-bromosuccinimide (NBS) is a common reagent for the selective bromination of thiophenes in solvents like chloroform or acetic acid. jcu.edu.au Similarly, chlorination can be achieved using reagents like sulfuryl chloride. jcu.edu.au The synthesis of 3,4,5-trichloro-2-thiophenecarbonyl chloride, a key building block for certain insecticides, has been developed from tetrachlorothiophene via lithiation or a Grignard reaction followed by carbonation. nih.govresearchgate.net

Alkylation: Alkyl groups can be introduced onto the thiophene ring using cross-coupling reactions. The Kumada coupling, which involves the reaction of a halothiophene with a Grignard reagent of a haloalkane, is an effective method for preparing alkylthiophenes with high yields. jcu.edu.au Another approach involves the lithiation of a thiophene derivative followed by reaction with an alkyl halide. For example, successive lithiation can be used to first introduce an alkyl chain at the 2-position of thiophene, followed by further functionalization. jcu.edu.au

The table below provides examples of synthetic methods for preparing substituted thiophene derivatives that could serve as precursors for halo- and alkyl-substituted 2-nitrothiophene-3-carboxylic acids.

Substitution TypeReagent/MethodPosition of SubstitutionReference
Bromination N-Bromosuccinimide (NBS)2- and 5-positions of 3-alkylthiophenes jcu.edu.au
Chlorination Sulfuryl ChlorideVaries depending on substrate jcu.edu.au
Iodination Iodine with HgO or Hg(AcO)2Varies depending on substrate jcu.edu.au
Alkylation Kumada Coupling (Grignard reagent)Varies depending on halothiophene precursor jcu.edu.au
Alkylation Lithiation followed by alkyl halideVaries depending on lithiation site jcu.edu.au

These functionalization strategies provide a versatile toolkit for the synthesis of a diverse library of substituted this compound analogues for various research and industrial applications.

Chemical Reactivity and Mechanistic Investigations of 2 Nitrothiophene 3 Carboxylic Acid

Electrophilic Aromatic Substitution Pathways on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com The mechanism generally involves the aromatic ring's pi electrons attacking the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

In the case of 2-nitrothiophene-3-carboxylic acid, the thiophene ring is substituted with two powerful electron-withdrawing groups: the nitro group and the carboxylic acid group. Both groups strongly deactivate the aromatic ring towards electrophilic attack by reducing its electron density through inductive and resonance effects. numberanalytics.com This deactivation makes standard electrophilic substitution reactions, such as nitration or halogenation, exceptionally difficult to achieve under normal conditions. The incoming electrophile would face a significant energy barrier due to the electron-poor nature of the ring. numberanalytics.comyoutube.com

While direct substitution of the remaining hydrogens at the C4 and C5 positions is highly unfavorable, electrophilic attack at a substituted position, known as ipso-substitution, can sometimes occur under forcing conditions. For instance, studies on related compounds like 2-acetamidothiophene-3-carboxylic acid have shown that nitrodecarboxylation (replacement of the -COOH group by a -NO₂ group) can happen in a harsh nitrating medium of sulfuric and nitric acid. bangor.ac.uk This suggests that a concerted mechanism, similar to conventional nitration, might be possible where the carboxyl group is displaced instead of a proton, though such reactions are not typical for this compound itself due to the already present deactivating nitro group. bangor.ac.uk

Nucleophilic Aromatic Substitution (SNAr) Reactions

In stark contrast to its inertness towards electrophiles, the this compound ring is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups, especially those positioned ortho or para to a suitable leaving group. wikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the ring. wikipedia.orglibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For this compound, the nitro group at the C2 position is a potent activating group, making the ring an excellent substrate for SNAr reactions.

The nitro group itself can function as the leaving group in SNAr reactions, a process known as nucleophilic substitution of the nitro group (SNAr-NO₂). This reactivity is particularly notable in highly electron-deficient aromatic and heteroaromatic systems. Research has demonstrated that the nitro group at the C3 position of the thiophene ring can be efficiently displaced by various nucleophiles. researchgate.net

For example, studies on 3-nitrothiophene-2,5-dicarboxylates show that the C3-nitro group is readily substituted by thiolate nucleophiles. researchgate.net This indicates that the corresponding reaction on this compound, where the nitro group is at C2, is also a highly feasible pathway, especially given the strong activation it provides for nucleophilic attack at its own position. In such a reaction, an incoming nucleophile would attack the C2 carbon, leading to the expulsion of the nitrite (B80452) ion (NO₂⁻). This type of displacement is a powerful tool for introducing new functionalities at the C2 position of the thiophene ring.

The activated nature of the this compound ring allows it to react with a wide array of nucleophiles.

Amines: Primary and secondary amines are common nucleophiles in SNAr reactions. semanticscholar.org The reaction of this compound with an amine would proceed via the addition-elimination mechanism to yield 2-amino-thiophene derivatives. Computational studies on the reaction of similar 2-methoxy-5-nitrothiophenes with pyrrolidine (B122466) (a secondary amine) confirm a stepwise pathway involving the formation of a zwitterionic intermediate (Meisenheimer complex). nih.gov The reaction is often catalyzed by a second molecule of the amine, which facilitates the proton transfer steps required for the elimination of the leaving group. nih.gov

Thiolates: Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles for SNAr reactions. A key strategy for synthesizing complex sulfur-containing heterocycles involves the displacement of a nitro group with a thiolate. researchgate.net Research has shown that various thiophenols and thioglycolates react rapidly with 3-nitrothiophene (B186523) derivatives in the presence of a base like potassium carbonate to displace the nitro group. researchgate.net This reactivity pattern is directly applicable to this compound for the synthesis of 2-(arylthio)- or 2-(alkylthio)thiophene derivatives. The reaction mechanism is often borderline between a concerted and a stepwise pathway, but the formation of an intermediate adduct is a key feature. researchgate.net

Carbanions: Carbon-based nucleophiles, or carbanions, can also participate in SNAr reactions with nitro-activated rings, enabling the formation of new carbon-carbon bonds. researchgate.net Carbanions derived from highly enolizable compounds, such as 1,3-dicarbonyls, have been successfully used to displace nitro groups in other nitroaromatic systems. researchgate.net Another important reaction is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the aromatic ring at a hydrogen-bearing carbon, followed by elimination to achieve formal substitution of hydrogen. studfile.net For this compound, attack by a suitable carbanion could lead to displacement of the nitro group, providing a route to C2-alkylated or C2-arylated thiophenes. researchgate.netstudfile.net

Nucleophile ClassExample NucleophileExpected Product TypeKey Reaction Features
AminesPyrrolidine, Aniline2-Aminothiophene derivativesStepwise mechanism via Meisenheimer complex; often base-catalyzed. semanticscholar.orgnih.gov
ThiolatesThiophenoxide (PhS⁻), Methyl thioglycolate2-(Aryl/Alkylthio)thiophene derivativesEfficient displacement of the nitro group; can be used to build complex heterocycles. researchgate.net
CarbanionsEnolates from 1,3-dicarbonyls2-Alkylthiophene derivativesForms C-C bonds; nitro group acts as a leaving group. researchgate.netresearchgate.net

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer complex, a stable reaction adduct between an electron-poor arene and a nucleophile. wikipedia.org This anionic σ-complex is a true intermediate, not a transition state, in many SNAr reactions, particularly when strong electron-withdrawing groups like -NO₂ are present. bris.ac.uk The intense color often observed during SNAr reactions of nitroaromatics is characteristic of the formation of these highly conjugated, negatively charged complexes. wikipedia.orgrsc.org

In the reaction of this compound with a nucleophile (Nu⁻), the nucleophile attacks the C2 carbon, breaking the aromaticity and forming a tetrahedral center. The negative charge is delocalized across the thiophene ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant resonance stabilization. wikipedia.org

The stability of the Meisenheimer complex determines the reaction pathway. If the complex is sufficiently stable, the reaction proceeds in a stepwise manner. frontiersin.org However, if the leaving group is very good or the intermediate is less stabilized, the reaction may proceed through a more concerted pathway where the Meisenheimer complex resembles a transition state rather than a distinct intermediate. bris.ac.ukresearchgate.net For nitro-activated thiophenes, computational studies confirm the existence of a stable zwitterionic intermediate, supporting the stepwise mechanism. nih.gov Once formed, the Meisenheimer complex eliminates the leaving group (e.g., the nitrite ion) to yield the final substitution product and restore the aromatic system.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position can undergo a variety of transformations common to this functional group, largely independent of the reactions on the thiophene ring.

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. This can be achieved through several methods, ranging from classical acid catalysis to modern coupling protocols.

Fischer-Speier Esterification: This is the classic method for esterification, involving the reaction of a carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄, HCl, or p-TsOH). wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, either the alcohol is used in large excess or the water byproduct is removed as it forms, often by azeotropic distillation with a Dean-Stark apparatus. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. ucalgary.camasterorganicchemistry.com

ComponentRoleCommon Examples
Carboxylic AcidSubstrateThis compound
AlcoholNucleophile & SolventMethanol, Ethanol, Propanol ucalgary.ca
Acid CatalystActivates carbonyl groupH₂SO₄, p-TsOH, Sc(OTf)₃ wikipedia.org
ConditionsReaction ControlReflux, often with removal of water to drive equilibrium. libretexts.org

Advanced Esterification Methods: While Fischer esterification is robust, its harsh acidic conditions and high temperatures are not suitable for sensitive substrates. Modern methods offer milder conditions and broader applicability.

Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature. organic-chemistry.org This method, known as the Steglich esterification, avoids strong acids and effectively synthesizes even sterically hindered esters in high yields. organic-chemistry.org Other advanced coupling reagents such as TBTU, TATU, and COMU are also highly effective. organic-chemistry.org A recently developed reagent, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), allows for extremely rapid esterification, often within one minute, under mild conditions. nih.gov

Other Catalytic Methods: A variety of catalysts can promote esterification under specific conditions. For example, hafnium(IV) or zirconium(IV) salts can catalyze direct condensation. organic-chemistry.org In some cases, even unconventional catalysts like tetrabutylammonium (B224687) tribromide (TBATB) have been shown to be effective. wikipedia.org

These advanced methods provide a versatile toolkit for the esterification of this compound, allowing for the synthesis of its corresponding esters while preserving other potentially sensitive functionalities in the molecule.

MethodKey ReagentsAdvantagesReference
Steglich EsterificationDCC, DMAPMild, room temperature conditions; good for sterically hindered substrates. organic-chemistry.org
NDTP Coupling5-nitro-4,6-dithiocyanatopyrimidine (NDTP), DIEAExtremely rapid ( ~1 min); high efficiency. nih.gov
Peptide Coupling ReagentsTBTU, HATU, COMUHigh yields at room temperature; fast reactions. organic-chemistry.org
Lewis/Brønsted Acid CatalysisHf(IV)/Zr(IV) salts, DBSAAlternative catalytic systems, can be performed in water. organic-chemistry.org

Amidation and Peptide Coupling Methodologies

The conversion of this compound to its corresponding amides is a fundamental transformation in the synthesis of various biologically active compounds. Standard amidation procedures often involve the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine.

Peptide coupling reagents are also employed to facilitate the direct amidation of this compound. These reagents activate the carboxyl group, promoting nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Phosphonium-based reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also provide excellent coupling efficiency. bachem.com The choice of coupling reagent and reaction conditions, including the base and solvent, is crucial for achieving high yields and purity. For instance, the sequence of reagent addition when using triphenylphosphine (B44618) (PPh3) and iodine (I2) can significantly impact the outcome, with the formation of an amide being favored when the amine is introduced before the base. rsc.org

A direct synthesis of primary and secondary amides from carboxylic acids using urea (B33335) as a nitrogen source has been described, which can be an alternative route for the amidation of this compound. nih.gov

Interactive Data Table: Peptide Coupling Reagents for Amidation

Coupling ReagentAdditive(s)Key Features
DCC, DICHOBtMinimizes racemization during peptide synthesis. peptide.com
BOP-High coupling efficiency, forms OBt esters. bachem.com
PPh3/I2-Reagent addition sequence is critical for amide formation. rsc.org
UreaMg(NO3)2 or ImidazoleDirect synthesis of primary and secondary amides. nih.gov

Decarboxylation Pathways and Associated Synthetic Utility

Decarboxylation of this compound, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. This reaction typically requires elevated temperatures and can be facilitated by the use of a catalyst in a suitable solvent. For instance, decarboxylation of heterocyclic carboxylic acids has been achieved in aprotic polar solvents like N,N-dimethylformamide (DMF) at temperatures ranging from 85-150 °C, sometimes with the aid of an organic acid catalyst. google.com

The decarboxylation of carboxylic acids can also be achieved under milder conditions using photoredox catalysis. rsc.org This method involves the generation of a radical intermediate from the carboxylic acid, which then undergoes decarboxylation. While specific examples for this compound are not prevalent, the general principles of decarboxylative functionalization of various carboxylic acids, including α,β-unsaturated and aromatic acids, have been extensively reviewed. rsc.orgchemrevlett.com The resulting thiophenyl radical could then be trapped by a suitable coupling partner, opening up avenues for further functionalization.

The synthetic utility of decarboxylation lies in its ability to provide access to 2-nitrothiophene (B1581588), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. google.com

Formation and Reactivity of Acid Halide Intermediates

The carboxylic acid functional group of this compound can be readily converted into a more reactive acid halide, typically an acid chloride. This is a standard transformation in organic synthesis, often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). For example, 5-nitro-1-benzothiophene-2-carboxylic acid has been converted to its corresponding acid chloride by refluxing with thionyl chloride. chemicalbook.com A similar procedure can be applied to this compound. The resulting 2-nitrothiophene-3-carbonyl chloride is a versatile intermediate.

The high reactivity of the acid chloride is due to the electron-withdrawing nature of both the nitro group and the chlorine atom, which makes the carbonyl carbon highly electrophilic. This enhanced electrophilicity allows it to readily react with a wide range of nucleophiles. For instance, it can react with amines to form amides, alcohols to form esters, and organometallic reagents to form ketones. The reactivity of thiophene-3-carbonyl chloride has been studied, and it is known to participate in various reactions. researchgate.netmdpi.comsigmaaldrich.com The presence of the nitro group in the 2-position of the thiophene ring further activates the carbonyl group towards nucleophilic attack.

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group of this compound can be reduced to an amino group, yielding 2-aminothiophene-3-carboxylic acid and its derivatives. This transformation is of significant interest as 2-aminothiophenes are important building blocks for the synthesis of various heterocyclic compounds with diverse pharmacological activities. tandfonline.comnih.gov

Several methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method. Other reducing agents like iron powder in acidic conditions can also be used. It is important to choose a reducing agent that selectively reduces the nitro group without affecting the carboxylic acid functionality. However, some reducing agents like lithium aluminum hydride (LiAlH4) are known to reduce both nitro groups and carboxylic acids. researchgate.net Borane (BH3) complexes are often used for the selective reduction of carboxylic acids in the presence of nitro groups. researchgate.net

The synthesis of 2-aminothiophene derivatives is well-established, with the Gewald reaction being a classical and widely used method. tandfonline.comnih.govresearchgate.netresearchgate.nettubitak.gov.tr This reaction typically involves the condensation of a ketone with a cyanoacetate (B8463686) or cyanoacetamide and elemental sulfur in the presence of a base. tandfonline.com

Interactive Data Table: Reagents for Nitro Group Reduction

Reducing AgentSelectivityNotes
H2, Pd/CHighCommon and efficient method for nitro group reduction.
Fe, AcidHighAnother effective method for selective nitro group reduction.
LiAlH4LowReduces both nitro and carboxylic acid groups. researchgate.net
BH3 complexesHighSelective for carboxylic acid reduction, leaving the nitro group intact. researchgate.net

Ring-Opening and Rearrangement Reactions of the Thiophene Core

The thiophene ring, particularly when activated by electron-withdrawing groups like the nitro group, can undergo ring-opening reactions under certain conditions. For instance, 2-nitrothiophene and its derivatives have been shown to undergo ring-opening upon treatment with secondary amines, leading to the formation of functionalized butadienes. dntb.gov.uaresearchgate.net This reaction proceeds through a nucleophilic attack on the thiophene ring, followed by C-S bond cleavage.

In some cases, the ring-opening can be part of a tandem reaction sequence. For example, the reaction of certain nitrothiophenes with thiohydrazides can lead to ring-opening followed by intramolecular cyclizations to form complex heterocyclic systems. researchgate.netnih.gov These reactions highlight the potential of the thiophene ring in this compound to act as a latent linear four-carbon building block.

Rearrangement reactions of the thiophene core in this specific molecule are less commonly reported. However, ring transformations of heterocyclic systems, in general, are known to occur, often initiated by nucleophilic attack. mdpi.com

Cycloaddition Reactions Involving the Thiophene System (e.g., Diels-Alder)

The thiophene ring can participate in cycloaddition reactions, although it is generally less reactive as a diene in Diels-Alder reactions compared to furan. The aromatic character of thiophene makes it less willing to undergo the [4+2] cycloaddition that would disrupt its aromaticity. However, the presence of electron-withdrawing groups, such as the nitro group in this compound, can influence its reactivity in such reactions.

Advanced Characterization Methodologies

Spectroscopic Analysis Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in determining the molecular architecture of 2-Nitrothiophene-3-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The acidic proton of the carboxylic acid group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.org Its chemical shift can be influenced by solvent and concentration. pressbooks.pub The thiophene (B33073) ring of a 2,3-disubstituted derivative features two protons, H-4 and H-5, which would appear as distinct doublets due to their coupling. The electron-withdrawing effects of the adjacent nitro and carboxylic acid groups would shift these signals downfield compared to unsubstituted thiophene.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the 165–185 δ range. pressbooks.pub The carbons of the thiophene ring would have distinct chemical shifts influenced by the attached substituents. The carbon atom bearing the nitro group (C-2) would be significantly affected, as would the carbon attached to the carboxyl group (C-3).

2D Correlational Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignment. A COSY spectrum would confirm the coupling between the H-4 and H-5 protons on the thiophene ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the thiophene ring's ¹H and ¹³C signals.

Table 1: Expected NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)MultiplicityNotes
¹H Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletShift is concentration and solvent dependent. pressbooks.pub Disappears upon D₂O exchange. libretexts.org
Thiophene Ring (H-4, H-5)7.0 - 8.5DoubletTwo coupled doublets, deshielded by substituents.
¹³C Carbonyl (-C OOH)165 - 185SingletTypical range for carboxylic acid carbonyls. pressbooks.pub
Thiophene Ring (C2, C3, C4, C5)120 - 150SingletShifts are heavily influenced by nitro and carboxyl substituents.

Vibrational spectroscopy probes the characteristic vibrational modes of the functional groups within the molecule.

FT-IR Spectroscopy: The infrared spectrum of this compound is dominated by absorptions from its key functional groups. A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O–H stretch in a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band between 1690 and 1760 cm⁻¹. orgchemboulder.com The presence of the nitro group (–NO₂) gives rise to two distinct, strong stretching bands: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. iosrjournals.org Vibrations associated with the thiophene ring, including C–H and C=C stretching, are also observable. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric nitro stretch and the thiophene ring vibrations often produce strong Raman signals. rsc.org In studies of related molecules like 2-thiophene carboxylic acid, C-S stretching modes are observed between 687 and 710 cm⁻¹. iosrjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Carboxylic Acid (-COOH)O–H stretch (H-bonded)2500 - 3300Strong, BroadWeak
C=O stretch1690 - 1760StrongMedium
C–O stretch1210 - 1320MediumWeak
Nitro Group (-NO₂)Asymmetric N–O stretch~1550StrongMedium-Strong
Symmetric N–O stretch~1350StrongStrong
Thiophene RingC–H stretch3000 - 3100Medium-WeakMedium
C=C ring stretch1350 - 1530MediumStrong

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated system of the thiophene ring, combined with the chromophoric nitro and carbonyl groups, results in characteristic absorptions. Expected transitions include π–π* transitions associated with the aromatic ring and n–π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro and carboxyl groups. Studies on analogous compounds, such as metal complexes of 3-chlorothiophene-2-carboxylic acid, show ligand-based π–π* transitions in the 210–280 nm range and n–π* transitions above 300 nm. mdpi.com Similar absorption patterns are anticipated for this compound.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns.

HRMS: High-resolution mass spectrometry would be used to measure the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₅H₃NO₄S), confirming the compound's elemental composition with high precision.

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound would undergo characteristic fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org The nitrothiophene moiety can fragment through the loss of •NO (M-30) or •NO₂ (M-46). For complex carboxylic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to create derivatives with more predictable fragmentation patterns for sensitive analysis by LC-MS. researchgate.netslu.se

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 173.15 g/mol )

Fragment IonNeutral Lossm/z of Fragment
[M - OH]⁺•OH156
[M - NO]⁺•NO143
[M - COOH]⁺•COOH128
[M - NO₂]⁺•NO₂127

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would determine the exact bond lengths, bond angles, and planarity of the thiophene ring. Crucially, it would reveal the intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which typically form centrosymmetric dimers in the solid state. orgchemboulder.com While a specific structure for this compound is not available, analysis of related compounds like 3-chlorothiophene-2-carboxylic acid in metal complexes confirms an octahedral coordination geometry around the metal center, defined by oxygen atoms from the carboxylate ligands and water molecules. mdpi.com This highlights the coordinating ability of the carboxylate group.

Advanced Thermal and Morphological Analysis Techniques

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would likely show a multi-step decomposition process. An initial mass loss could correspond to decarboxylation (loss of CO₂), followed by the subsequent decomposition of the resulting nitrothiophene moiety at higher temperatures. Studies on copolymers containing thiophene-3-acetic acid show that the side-chain degradation occurs first, followed by the polymer backbone at higher temperatures, indicating that the carboxylic acid group can be a point of initial thermal instability. redalyc.org Analysis of metal complexes of 3-chlorothiophene-2-carboxylic acid also shows a multi-stage decomposition, beginning with the loss of coordinated water and proceeding to ligand decomposition. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. A DSC thermogram would identify the melting point of this compound as a sharp endothermic peak. It could also reveal other phase transitions, such as a glass transition if the material can be rendered amorphous.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of a material. While specific TGA data for this compound is not extensively detailed in the available literature, the expected behavior can be inferred from the known properties of its constituent functional groups: the carboxylic acid and the nitro group.

The thermal decomposition would likely occur in distinct stages. An initial weight loss at lower temperatures (below 150°C) could be attributed to the evaporation of residual solvent or adsorbed moisture. The primary decomposition would involve the decarboxylation of the carboxylic acid group, followed by the more energetic decomposition of the nitroaromatic system at higher temperatures. The nitro group is known to be thermally sensitive and can degrade, potentially through complex, auto-catalytic pathways. The stability of the compound can be enhanced by storing it under anhydrous conditions and at low temperatures (e.g., 0–5°C) to suppress thermal degradation.

Table 1: Expected TGA Decomposition Stages for this compound

Temperature Range (°C)Proposed EventExpected Weight Loss (%)
< 150Loss of adsorbed water/solventVariable
150 - 250Decarboxylation (-COOH group)~26%
> 250Decomposition of nitrothiophene ring~74%

Note: This table is illustrative and based on the functional group composition. Actual values would need to be confirmed by experimental analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. For this compound, which is typically a crystalline solid, SEM analysis would provide critical information regarding its crystal habit, particle size distribution, and surface texture.

An SEM micrograph would reveal the shape of the crystals (e.g., prismatic, acicular, or tabular), the degree of agglomeration, and the presence of any surface defects. This morphological information is vital as it can influence bulk properties such as solubility, dissolution rate, and flowability. High-purity crystalline forms are often sought after in synthesis, and SEM is a primary method for confirming the quality of the isolated product.

Table 2: Observable Morphological Features of this compound via SEM

ParameterDescriptionSignificance
Crystal Habit The characteristic external shape of the crystals.Affects packing, density, and processing behavior.
Particle Size The average size and distribution of the particles.Influences solubility, bioavailability, and reaction kinetics.
Surface Topography The texture and features of the particle surfaces (e.g., smooth, rough, porous).Impacts surface area and interaction with other substances.
Agglomeration The extent to which individual particles cluster together.Affects flow properties and uniformity.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, E-ESR)

Electrochemical techniques provide profound insight into the redox properties of this compound, which are dominated by the electron-withdrawing nitro group. The reduction of the nitro group is often a crucial step in the compound's mechanism of action in various applications. researchgate.net

Cyclic Voltammetry (CV) is the most common technique used to probe these redox processes. uchile.cl For nitrothiophene derivatives, CV experiments reveal the potentials at which electron transfer reactions occur. The electrochemical reduction of the nitro group is a complex, multi-step process. researchgate.netmdpi.com In aprotic media, the first step is typically a reversible, one-electron transfer to form a stable nitro radical anion (R-NO₂•⁻). researchgate.netuchile.clrsc.org This initial reduction is a key event, and its potential is a measure of the compound's electron affinity. researchgate.net Subsequent reduction steps at more negative potentials can lead to the formation of dianions or other radical species. researchgate.net In protic media, the mechanism is often more complex, involving multiple protons and electrons to ultimately form hydroxylamine (B1172632) (R-NHOH) and amine (R-NH₂) derivatives in irreversible processes. researchgate.netpku.edu.cn

Electrochemical-Electron Spin Resonance (E-ESR) spectroscopy is a complementary technique used in conjunction with CV. researchgate.netrsc.org Since the nitro radical anion formed in the first reduction step is a paramagnetic species (contains an unpaired electron), it is ESR-active. E-ESR allows for the in-situ detection and characterization of this radical intermediate as it is generated at the electrode surface, providing definitive proof of its formation and information about its electronic structure. researchgate.netuchile.cl

Table 3: Electrochemical Behavior of this compound

TechniqueInformation ObtainedKey Findings for Nitrothiophenes
Cyclic Voltammetry (CV) Redox potentials, reversibility of electron transfer, reaction kinetics.Shows a primary reduction event corresponding to the nitro group. The first reduction can be a reversible one-electron process forming a radical anion. researchgate.netrsc.org
E-ESR Spectroscopy Detection and characterization of paramagnetic intermediates.Confirms the formation of the nitro radical anion (R-NO₂•⁻) during electrochemical reduction. researchgate.netrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy levels, and spectroscopic properties of molecules.

Theoretical studies on the related compound, thiophene-3-carboxylic acid, provide a foundational understanding of the molecule's geometry. researchgate.net Using both Hartree-Fock (HF) and DFT methods, researchers have determined that the molecule exists in different conformations (rotamers) based on the orientation of the carboxylic acid group relative to the thiophene (B33073) ring. For thiophene-3-carboxylic acid, two primary planar conformers, 1a and 1b , are considered, distinguished by the rotation around the C-C bond connecting the carboxylic group to the thiophene ring. researchgate.net

The introduction of a nitro (NO₂) group at the 2-position of the thiophene ring to form 2-Nitrothiophene-3-carboxylic acid is expected to significantly influence its electronic properties. The nitro group is a strong electron-withdrawing group, which has predictable effects on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. Studies on other nitro-aromatic compounds show that the presence of a nitro group consistently lowers the energies of both the HOMO and LUMO. yu.edu.jo This reduction in the energy gap suggests that this compound would be more reactive and have higher electron affinity compared to its non-nitrated counterpart. yu.edu.jo

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). For thiophene carboxylic acids, the most negative potential is located on the carbonyl oxygen of the carboxylic acid group. researchgate.net The introduction of the electron-withdrawing NO₂ group would pull electron density away from the thiophene ring, making the ring itself more electron-deficient (more positive potential) and further increasing the negative potential on the oxygen atoms of the nitro group. This distribution is crucial for understanding intermolecular interactions and predicting sites for nucleophilic or electrophilic attack.

Below is a table of calculated electronic properties for the conformers of the analogous thiophene-3-carboxylic acid. These values serve as a baseline for understanding the probable characteristics of the nitrated compound.

Conformer of Thiophene-3-carboxylic acidRelative Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Conformer 1a0.00-9.1-1.22.1
Conformer 1b+0.8-9.0-1.04.7

Data extrapolated from related studies for illustrative purposes. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (like FT-IR and Raman) of molecules. By calculating the vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional modes. iosrjournals.org

For this compound, the vibrational spectrum would be a composite of the modes from the thiophene ring, the carboxylic acid group, and the nitro group.

Carboxylic Acid Vibrations: The most characteristic vibrations of the carboxylic acid group are the C=O stretching frequency, typically found in the range of 1690–1750 cm⁻¹, and the broad O-H stretching band. nih.gov

Thiophene Ring Vibrations: The thiophene ring exhibits characteristic C-H and C-C stretching and bending vibrations. iosrjournals.org

Nitro Group Vibrations: The NO₂ group would introduce strong and distinct vibrational bands corresponding to its symmetric and asymmetric stretching modes, typically appearing around 1350 cm⁻¹ and 1550 cm⁻¹, respectively.

DFT calculations, often scaled by a standard factor to correct for approximations, can predict these frequencies with high accuracy, aiding in the experimental identification and characterization of the compound. nih.gov

The following table presents key experimental and DFT-calculated vibrational frequencies for the related molecule, thiophene-2-carboxylic acid, to illustrate the typical assignments.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)DFT Calculated (cm⁻¹)
O-H Stretch309430963095
C=O Stretch167216741675
Ring C-C Stretch152815301526
C-S Stretch-690688

Data adapted from a study on thiophene-2-carboxylic acid. iosrjournals.org

A significant application of DFT is in mapping out the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility. osti.gov

For this compound, DFT could elucidate the mechanisms of various reactions, including:

Nucleophilic Aromatic Substitution: The electron-deficient thiophene ring, due to the nitro group, would be susceptible to nucleophilic attack. DFT could model the transition states for the addition of a nucleophile and the subsequent loss of a leaving group.

Reactions of the Carboxylic Acid: Pathways for esterification, amidation, or reduction of the carboxylic acid group can be modeled to understand the energetics and preferred stereochemical outcomes.

These theoretical studies are invaluable for interpreting experimental results and for designing new synthetic routes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment (like a solvent) on molecular behavior. mdpi.com

For this compound, MD simulations would be particularly useful for analyzing the conformational dynamics of the carboxylic acid group. Carboxylic acids can exist in syn and anti conformations, referring to the dihedral angle of the O=C-O-H bond. While the syn conformation is often more stable in the gas phase, the presence of a solvent like water can alter this preference. nih.govchemrxiv.org

MD simulations can track the rotation around the C-C and C-O bonds, revealing the relative stability of different conformers and the energy barriers for interconversion. chemrxiv.org The stability of the ligand-protein complex can be assessed by parameters such as the root mean square deviation (RMSD). mdpi.com The presence of the adjacent nitro group in this compound would likely introduce steric hindrance and potential intramolecular hydrogen bonding, which could significantly influence the conformational equilibrium. MD simulations can quantify these effects and predict the dominant conformation in a given environment.

Quantitative Structure-Reactivity/Synthetic Potential Relationships (QSRR)

QSRR is a computational approach that aims to find a mathematical relationship between the computed structural properties of a molecule and its experimentally observed reactivity or synthetic yield.

In one study involving thiophene carboxylic acids, a correlation was found between the calculated LUMO energy of the acid and the yield of a subsequent condensation reaction. researchgate.net This suggests that a lower LUMO energy, indicating a greater ability to accept electrons, facilitates the reaction.

For this compound, a QSRR model could be developed to predict its synthetic potential. By calculating a set of molecular descriptors (such as HOMO/LUMO energies, MEP values, atomic charges, and dipole moment) for a series of related thiophene derivatives and correlating them with experimental reaction yields, a predictive model could be built. Such a model would be a powerful tool for optimizing reaction conditions and prioritizing synthetic targets without extensive empirical screening.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Molecule Construction

2-Nitrothiophene-3-carboxylic acid is a pivotal intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical and biological relevance. The nitro group, being a strong electron-withdrawing group and a precursor to an amino group, along with the versatile carboxylic acid moiety, allows for a wide array of chemical transformations. frontiersin.org

The reduction of the nitro group in this compound yields 2-aminothiophene-3-carboxylic acid and its derivatives. These amino-thiophenes are crucial precursors for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. nih.govnih.gov This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as potent biological agents. nih.gov Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial nih.gov

Anti-inflammatory nih.gov

Antiviral nih.gov

Anticancer nih.govscielo.br

The synthesis of these bioactive scaffolds often involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with various reagents. For example, heating with formamide (B127407) can produce the core thieno[2,3-d]pyrimidin-4-one structure. nih.gov The versatility of the nitro group as a synthetic precursor makes nitro compounds like this compound indispensable building blocks for creating stereochemically complex and pharmaceutically relevant molecules. frontiersin.orgnih.gov The ring-opening of nitrothiophenes can also lead to functionalized nitrobutadienes, which are themselves valuable building blocks for a variety of nitrogen-containing heterocycles. nih.govresearchgate.net

The general utility of the thiophene (B33073) carboxylic acid scaffold is well-established. For instance, the related thiophene-2-carboxylic acid is a precursor to the anti-inflammatory drug Suprofen and is widely used in coupling reactions. wikipedia.org Similarly, this compound provides a platform for generating diverse molecular architectures through reactions involving its functional groups. wikipedia.orgmdpi.com

Table 1: Examples of Bioactive Scaffolds Derived from Thiophene Precursors

Precursor Scaffold Derived Bioactive Core Reported Biological Activities Citations
2-Aminothiophene-3-carboxylic acid Thieno[2,3-d]pyrimidine Anticancer, Antimicrobial, Anti-inflammatory, Antiviral nih.gov, scielo.br, nih.gov
Thiophene-2-carboxylic acid Suprofen Anti-inflammatory wikipedia.org
Thiophene carboxamides Various Antiproliferative mdpi.com
Thieno[2,3-d]pyrimidine Pictilisib (GDC-0941) Anticancer (PI3K inhibitor) nih.gov
Thieno[2,3-d]pyrimidine Olmutinib Anticancer (EGFR inhibitor) nih.gov

Precursor in the Synthesis of Functional Materials

The unique properties of the thiophene ring, combined with the reactive handles of the nitro and carboxylic acid groups, make this compound a promising precursor for advanced functional materials such as polymers and metal-organic frameworks (MOFs).

Polymers: Polythiophenes are a well-known class of conducting polymers with applications in electronics, such as field-effect transistors. cmu.edu The properties of these polymers can be finely tuned by introducing functional groups onto the thiophene ring's side chains. Carboxylic acid groups are particularly useful for this purpose. They can be introduced either by polymerizing monomers that already contain the acid group or through post-polymerization modification. cmu.edu

Polythiophenes bearing carboxylic acid side chains have been developed for various applications. For example, poly(2-thiophen-3-yl-malonic acid), which has two carboxylic acid groups per repeating unit, is soluble in aqueous base and shows potential for use in selective membranes for electrodialysis or biomedical applications. researchgate.net Introducing carboxylic acid groups into polythiophenes can also enhance their performance as matrices in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). rsc.org The functionalization can be achieved by adding various side chains, including those with carboxylic acids, amines, or thiols, often starting from a bromoalkyl-substituted polythiophene. cmu.edu

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.netalfa-chemistry.com The choice of the organic linker is critical for determining the structure and properties of the resulting MOF. Carboxylic acids are among the most popular functional groups for these linkers due to their strong and versatile coordination with metal ions. alfa-chemistry.com

Thiophene-based dicarboxylic acids have been successfully used to construct MOFs with interesting properties. acs.orgrsc.orggoogle.com For instance, MOFs built with thiophene-2,5-dicarboxylic acid have been shown to exhibit novel dielectric properties and can be used as luminescent sensors for environmental contaminants or for pesticide removal. acs.orgrsc.org The incorporation of ligands with carboxyl groups can enhance the porosity and specific surface area of MOFs. cd-bioparticles.net While the direct use of this compound as a linker is less documented, its structure suggests it could serve as a functional linker, where the nitro group could either be retained to tune the electronic properties of the framework or be chemically modified post-synthesis to introduce other functionalities.

Table 2: Functional Materials Derived from Thiophene Carboxylic Acid Precursors

Material Type Precursor Example Key Features & Potential Applications Citations
Functional Polymer Poly(2-thiophen-3-yl-malonic acid) Water-soluble, semiconductor; selective membranes, biomedical uses. researchgate.net
Functional Polymer Polythiophene with alkylsulfonic acid Improved electrical conductivity. rsc.org
Functional Polymer Polythiophene with COOH side-chains Enhanced performance as a MALDI MS matrix. rsc.org
Metal-Organic Framework (MOF) Thiophene-2,5-dicarboxylic acid Luminescence sensing (Hg(II), Cu(II)), pesticide removal, dielectric bistability. acs.org, rsc.org
Metal-Organic Framework (MOF) Benzo-bis(thiophene-2'-carboxylic acid) Luminescent sensory material for environmental contaminants. acs.org

Development of Novel Catalytic Systems and Ligands Based on the Thiophene Scaffold

The thiophene scaffold is a valuable platform for designing ligands used in catalysis and for other specialized binding applications. The ability to functionalize the thiophene ring allows for the creation of ligands with tailored electronic and steric properties.

Thiophene-based ligands have emerged as powerful tools for the fluorescent detection of protein aggregates, which are hallmarks of devastating neurodegenerative diseases like Alzheimer's. nih.gov The photophysical properties of oligothiophenes and polythiophenes can be modulated by their chemical structure, allowing for the optical distinction of different types of protein deposits. nih.govresearchgate.net By synthetically modifying the thiophene backbone and its side chains, researchers can develop ligands that selectively target specific aggregated proteins. researchgate.net

In the realm of catalysis, thiophene-derived Schiff base complexes have gained significant attention. nih.govacs.org These ligands, when complexed with transition metals, can catalyze a variety of important chemical transformations. Thiophenes are also known to interact with organotransition metal complexes in various ways, leading to reactions that can cleave C-S bonds, which is relevant to processes like hydrodesulfurization in the petroleum industry. acs.org The development of new thiophene-based ligands, potentially derived from precursors like this compound, continues to be an active area of research for creating novel catalytic systems with enhanced activity and selectivity. nih.govacs.org

Future Research Directions and Unaddressed Challenges

Development of Highly Selective and Sustainable Synthetic Methodologies

The conventional synthesis of nitrothiophenes often involves harsh conditions and can lead to a mixture of products, necessitating tedious purification steps. nih.govorgsyn.org Future research must prioritize the development of more efficient, selective, and environmentally benign synthetic routes to 2-Nitrothiophene-3-carboxylic acid and its analogs.

A primary challenge lies in achieving regioselective functionalization of the thiophene (B33073) ring. nih.gov Traditional electrophilic substitution reactions on thiophene are not always highly selective, and the directing effects of the nitro and carboxylic acid groups can further complicate reactions. acs.org Modern metal-catalyzed cross-coupling reactions, which have transformed the synthesis of many heterocyclic compounds, offer a promising avenue for more controlled and versatile synthetic strategies. nih.govnih.gov The development of novel metal-free synthetic approaches is also a crucial area of research, aiming to reduce metal toxicity and promote green chemistry principles. nih.gov

Furthermore, the synthesis of nitroaromatic compounds, in general, raises environmental concerns due to the use of strong acids and the generation of hazardous byproducts. nih.govnih.gov Therefore, a significant future direction is the development of sustainable synthetic methods. This includes the use of greener solvents, alternative energy sources like microwave or flow chemistry, and catalytic systems that operate under milder conditions with high atom economy. akjournals.com

Key Research Objectives:

Development of novel catalytic systems (both metal-based and metal-free) for the regioselective synthesis of polysubstituted nitrothiophenes.

Exploration of continuous flow chemistry for safer and more scalable production.

Investigation of biocatalytic approaches for the synthesis and modification of this compound.

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

The rich chemistry of the nitro group and the thiophene ring presents opportunities for exploring novel chemical transformations that go beyond standard functional group interconversions. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making it susceptible to nucleophilic aromatic substitution, a reaction less common for the parent thiophene.

An intriguing area for future research is the investigation of nitro group migrations. Such rearrangements, which have been observed in other nitro-substituted heterocycles, could provide novel synthetic pathways to previously inaccessible isomers. nih.gov For instance, rhodium-catalyzed migrations of nitro groups in styryl azides have been shown to yield 3-nitroindoles selectively, highlighting the potential for transition metals to mediate unconventional reactivity. nih.gov

Furthermore, the reduction of the nitro group to an amino group is a well-established transformation. However, exploring partial reductions to intermediate oxidation states, such as nitroso or hydroxylamino derivatives, could open up new avenues for derivatization and biological evaluation. The electrochemical reduction of nitroaromatic compounds, potentially mediated by titanium complexes, offers precise control over the reduction process and could be a valuable tool in this context. acs.org

Key Research Objectives:

Systematic investigation of transition-metal-catalyzed reactions to induce and control nitro group migrations in the thiophene series.

Development of selective reduction methodologies to access a range of nitrogen oxidation states.

Exploration of the cycloaddition reactivity of the nitrothiophene system.

Integration with Automated Synthesis and Artificial Intelligence for Chemical Discovery

Key Research Objectives:

Development of automated synthesis workflows for the high-throughput generation of this compound derivative libraries. researchgate.net

Application of machine learning models to predict the biological activity and physicochemical properties of novel thiophene derivatives.

Implementation of closed-loop discovery platforms to autonomously design, synthesize, and test new compounds. utoronto.ca

Advanced Computational Modeling for Predictive Organic Chemistry

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Advanced computational modeling can offer deep insights into the structure, properties, and reactivity of this compound, guiding experimental efforts and accelerating the design of new functional molecules.

Quantum mechanical calculations can be used to elucidate the electronic structure of this compound and its derivatives, providing a rationale for their observed reactivity. nih.gov For example, density functional theory (DFT) can be employed to calculate reaction barriers and predict the regioselectivity of chemical transformations. This information can be invaluable in designing more efficient and selective synthetic routes.

Molecular dynamics simulations can be used to study the interactions of these molecules with biological targets, such as enzymes or receptors. This can aid in the rational design of new drug candidates with improved binding affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) models, built using machine learning techniques, can predict the biological activity of new compounds based on their chemical structure, allowing for the virtual screening of large chemical libraries.

The development of predictive models for reaction outcomes is another exciting frontier. By training neural networks on vast databases of chemical reactions, it is possible to create tools that can accurately predict the products of a given set of reactants and reagents. youtube.com This would be a powerful tool for synthetic chemists, enabling them to design more efficient synthetic strategies and avoid unproductive experiments.

Key Research Objectives:

Application of high-level quantum mechanical calculations to understand the reactivity and spectroscopic properties of this compound.

Development of accurate molecular docking and dynamics simulations to guide the design of new bioactive thiophene derivatives.

Creation of robust machine learning models for the prediction of reaction outcomes and biological activities.

Q & A

Q. What are the common synthetic routes for 2-Nitrothiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nitration of a thiophene precursor, such as thiophene-3-carboxylic acid, using mixed acids (e.g., HNO₃/H₂SO₄). Key steps include:

  • Nitration Protocol : Dissolve the precursor in concentrated sulfuric acid at 0–5°C, then slowly add fuming nitric acid. Maintain low temperatures to avoid over-nitration or decomposition .
  • Purification : Use recrystallization (e.g., ethanol/water) or reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate the product .
  • Optimization : Adjust stoichiometry (1.2 equivalents of nitrating agent), monitor temperature (<10°C), and use inert atmospheres (N₂) to minimize side reactions .

Q. How should this compound be characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted thiophenes) and carboxylic acid carbons (δ ~170 ppm). Compare shifts to analogous compounds (e.g., 3-methylthiophene-2-carboxylic acid, δ 170.2 ppm for COOH) .
  • IR Spectroscopy : Look for nitro group stretches (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and carboxylic acid O–H (~2500–3000 cm⁻¹ broad) and C=O (~1680 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or COOH groups) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation; ensure local exhaust ventilation per EN 14042 standards .
  • Incompatibilities : Avoid strong oxidizers (risk of explosive reactions) and bases (may deprotonate carboxylic acid, altering reactivity) .
  • Decomposition : Hazardous gases (CO, CO₂, sulfur oxides) may form under heat; store in cool, dry conditions .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

Methodological Answer:

  • Purity Check : Perform HPLC (C18 column, methanol-water eluent) to rule out impurities. For example, a study on tetrahydrobenzothiophene derivatives achieved >95% purity via gradient elution .
  • Dynamic Effects : Variable-temperature NMR can identify conformational exchange broadening. For example, cyclohexenyl substituents in similar compounds showed temperature-dependent splitting .
  • Computational Validation : Compare experimental 13C shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies improve crystallization of this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) or mixed systems (e.g., CH₂Cl₂/hexane) to promote crystal growth .
  • SHELX Refinement : Employ SHELXL for high-resolution data (e.g., twinned crystals) with constraints for nitro and carboxylic acid groups. For example, SHELXL refined thiophene derivatives with R-factors < 0.05 .
  • Cryocooling : Mount crystals under N₂ at 100 K to reduce thermal motion and enhance diffraction quality .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., nitro group para to carboxylic acid) .
  • Transition State Analysis : Locate TS for nitro displacement using QM/MM methods (e.g., Gaussian ONIOM). For bicycloheptene analogs, activation energies correlated with experimental yields .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) to assess steric hindrance from the thiophene ring .

Q. What are the challenges in synthesizing this compound derivatives with high regioselectivity?

Methodological Answer:

  • Directing Groups : Use meta-directing groups (e.g., carboxylic acid) to favor nitration at the 2-position. For example, thiophene-3-carboxylic acid nitration yields >80% 2-nitro isomer .
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester to alter electronic effects, then hydrolyze post-nitration .
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as seen in related thiophene acylations .

Q. How can tandem mass spectrometry (MS/MS) differentiate isomeric impurities in this compound samples?

Methodological Answer:

  • Fragmentation Patterns : Isomeric nitro groups produce distinct fragments. For example, 2-nitro vs. 5-nitro isomers yield unique neutral losses (e.g., NO₂ vs. COOH) .
  • Collision Energy Optimization : Use stepped CE (10–35 eV) in Q-TOF systems to enhance diagnostic ion separation .
  • Reference Libraries : Cross-reference with databases like NIST Chemistry WebBook for nitro-thiophene fragmentation profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.